ligupurpuroside B

Vue d'ensemble

Description

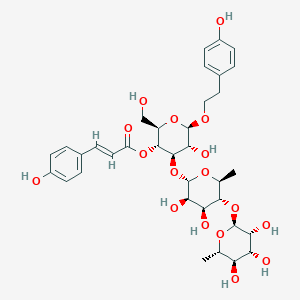

Ligupurpuroside B is a glycoside isolated from Ligustrum robustum, a plant species . It has been identified to have antioxidant activity .

Synthesis Analysis

The biosynthesis of Ligupurpuroside B involves a series of enzymatic reactions. The first glycosylation occurs on tyrosol to form salidroside, which is catalyzed by LrUGT85AF8 . The complete biosynthesis pathway of Ligupurpuroside B has been achieved heterologously in Escherichia coli .

Molecular Structure Analysis

The molecular structure of Ligupurpuroside B is complex. It is a phenylethanoid glycoside with a molecular weight of 738.74 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.

Applications De Recherche Scientifique

Inhibition of Lipase

- Scientific Field : Medicinal Chemistry

- Summary of Application : Ligupurpuroside B has been found to act as a natural inhibitor of lipase, an enzyme responsible for the hydrolysis of dietary fats . This makes it a potential candidate for the design of diet drugs and its use in the food industry .

- Methods of Application : The inhibition mechanism and nature of lipase by Ligupurpuroside B were investigated using fluorescence spectra, UV–Vis absorption spectra, circular dichroism (CD) spectra, and molecular docking methods . Fluorescence experiments indicated that Ligupurpuroside B can quench the intrinsic fluorescence of lipase through a static quenching procedure .

- Results or Outcomes : Thermodynamic analysis suggested that hydrophobic interaction is the main force between lipase and Ligupurpuroside B . Fluorescence resonance energy transfer experiment showed that an energy transfer from lipase to Ligupurpuroside B occurs with great possibility, confirming the presence of static quenching mechanism of lipase fluorescence by Ligupurpuroside B .

Binding Mechanism with Lipase

- Scientific Field : Biological Macromolecules

- Summary of Application : Ligupurpuroside B has been found to bind to lipase, forming a complex . This interaction is of interest in the design of drugs with lipase as a carrier .

- Methods of Application : The interaction of lipase with Ligupurpuroside B was studied using multiple spectroscopic techniques, enzyme activity, and molecular modeling under simulative physiological conditions .

- Results or Outcomes : The values of ΔG o (-25.085 kJ mol -1 ), ΔH o (-12.14 kJ mol -1) and ΔS o (+43.45 J mol -1 K -1) at 298 K indicated that Ligupurpuroside B-lipase interaction is spontaneous and hydrophobic interaction is the main force stabilizing the Ligupurpuroside B-lipase complex . The enzyme activity assay showed that Ligupurpuroside B inhibited lipase activity efficiently .

Trypsin Inhibition

- Scientific Field : Biochemistry

- Summary of Application : Ligupurpuroside B has been found to inhibit the activity of trypsin, a digestive enzyme . This interaction could be of interest in the design of drugs that modulate trypsin activity .

- Methods of Application : The inhibition of trypsin by Ligupurpuroside B was studied using enzyme activity assays and thermodynamic analyses .

- Results or Outcomes : The enzyme activity result suggested that Ligupurpuroside B can inhibit trypsin activity . Thermodynamic results revealed that both hydrogen bonds and hydrophobic interactions play main roles in stabilization of the Ligupurpuroside B-trypsin complex .

Anti-Obesity and Hypoglycemic Effects

- Scientific Field : Pharmacology

- Summary of Application : Ligupurpuroside B, a phenylethanoid glycoside found in the leaves of Ligustrum robustum, has been associated with anti-obesity and hypoglycemic effects . This makes it a potential candidate for the treatment of obesity and diabetes .

- Methods of Application : The anti-obesity and hypoglycemic effects of Ligupurpuroside B were investigated through in vitro and in vivo studies . The specific experimental procedures and parameters are not detailed in the available resources.

Safety And Hazards

Ligupurpuroside B is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

The biosynthesis of Ligupurpuroside B has been achieved heterologously in Escherichia coli, which lays a foundation for sustainable production of Ligupurpuroside B and other phenylethanoid glycosides in microorganisms . This could potentially open up new avenues for the production and application of Ligupurpuroside B in various fields.

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUMFJHHCJMAHD-CJEBOOSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ligupurpuroside B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.